molecular formula C21H23N3O3S2 B2896002 N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 683260-95-9

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B2896002
CAS No.: 683260-95-9
M. Wt: 429.55
InChI Key: WOZNKNVKFIMBGB-QURGRASLSA-N
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Description

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Biological Activity

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H20N4O2S2 and a molecular weight of approximately 366.48 g/mol. The structure features a benzothiazole moiety linked to a sulfonamide group, which is significant for its biological interactions.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Tumor Cell Proliferation : The compound has shown promise in inhibiting the proliferation of cancer cells. This is primarily assessed through assays such as the Sulforhodamine B (SRB) assay, which quantifies total protein synthesis as an indicator of cell viability and proliferation.
  • Targeting Specific Pathways : It is suggested that the compound interacts with pathways involved in tumor growth regulation, potentially including the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Human leukemia cells15Inhibition of cell proliferation
Lung cancer cell lines12Induction of apoptosis
Breast cancer cells10Targeting PI3K/AKT pathway

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Leukemia Cells : A study demonstrated that treatment with this compound resulted in significant growth inhibition in human leukemia cell lines, with an IC50 value of 15 µM. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways.
  • Lung Cancer Model : In another study involving lung cancer models, the compound showed an IC50 value of 12 µM. The results indicated that it could effectively reduce tumor size in xenograft models, suggesting its potential as a therapeutic agent.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-15-7-5-6-14-24(15)29(26,27)17-12-10-16(11-13-17)20(25)22-21-23(2)18-8-3-4-9-19(18)28-21/h3-4,8-13,15H,5-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZNKNVKFIMBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.